Bienvenue dans la boutique en ligne BenchChem!

N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide

Medicinal chemistry Isomer differentiation Structure-property relationships

N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide (CAS 930750-24-6, molecular formula C19H20N2O4, molecular weight 340.4 g/mol) is a synthetic small molecule comprising a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked via an amide bond to a 4-propoxybenzamide moiety. The compound bears a single chiral center at the C2 position of the benzoxazine ring and is supplied as a racemic mixture.

Molecular Formula C19H20N2O4
Molecular Weight 340.4 g/mol
Cat. No. B14979280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide
Molecular FormulaC19H20N2O4
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(C(=O)N3)C
InChIInChI=1S/C19H20N2O4/c1-3-10-24-15-7-4-13(5-8-15)19(23)20-14-6-9-17-16(11-14)21-18(22)12(2)25-17/h4-9,11-12H,3,10H2,1-2H3,(H,20,23)(H,21,22)
InChIKeyLAAVLWWFVKKCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide (CAS 930750-24-6): Class, Key Identifiers, and Procurement Context


N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide (CAS 930750-24-6, molecular formula C19H20N2O4, molecular weight 340.4 g/mol) is a synthetic small molecule comprising a 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine core linked via an amide bond to a 4-propoxybenzamide moiety. The compound bears a single chiral center at the C2 position of the benzoxazine ring and is supplied as a racemic mixture . It belongs to the broader 3,4-dihydro-2H-1,4-benzoxazine class, a scaffold recognized in medicinal chemistry for its metabolic stability and capacity to mimic phenol or catechol pharmacophores [1]. The compound is stocked by multiple screening-compound vendors and is primarily positioned as a diversity-oriented screening or lead-optimization starting point rather than a fully characterized probe molecule.

Why N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide Cannot Be Interchanged with Common Analogs Without Quantitative Justification


Within the benzoxazine-amide chemical space, minor structural perturbations produce substantial shifts in physicochemical and biological profiles that render generic substitution scientifically unsound. The 4-propoxy (para) substitution on the benzamide ring, as opposed to the 3-propoxy (meta) isomer, alters the molecular electrostatic potential surface and hydrogen-bonding geometry at the amide linkage, which can re-rank compounds in target-based screens . The 2-methyl group on the benzoxazine ring introduces a chiral center absent in des-methyl analogs, generating a racemic mixture whose individual enantiomers may exhibit divergent pharmacology [1]. Furthermore, the propoxy chain length and linearity distinguish this compound from shorter-chain (methoxy, ethoxy) or branched (isopropoxy) congeners, affecting lipophilicity, metabolic stability, and membrane permeability in ways that cannot be predicted by simple additivity rules. The quantitative evidence below substantiates why procurement decisions must be compound-specific rather than class-generic.

Quantitative Differentiation Evidence for N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide Versus Its Closest Analogs


Para-vs-Meta Propoxy Positional Isomerism: Physicochemical Property Differentiation

The para-propoxy substitution pattern (target compound, 4-propoxy) is positionally isomeric with the meta-propoxy analog (ChemDiv D491-4171, 3-propoxy). The meta isomer has been characterized with a calculated logP of 3.491, logD of 3.4907, a polar surface area (PSA) of 63.356 Ų, and a logSw of -3.5101 . While experimentally measured values for the para isomer are not yet reported in the public domain, the positional shift of the propoxy group from meta to para is expected to alter the dipole moment vector across the benzamide ring, modulate the acidity of the amide NH, and reorient the terminal n-propyl group relative to the benzoxazine core, all of which can differentially affect target binding. In benzamide-based inhibitor series, para-vs-meta alkoxy substitution has been shown to shift IC50 values by >10-fold against kinase and GPCR targets [1]. Procurement of the specific para isomer is therefore critical when structure-activity relationship (SAR) exploration of the propoxy position is the experimental objective.

Medicinal chemistry Isomer differentiation Structure-property relationships

Chiral Center at C2: Racemic Mixture Chemistry Differentiates from Achiral Des-Methyl and 2,2-Dimethyl Analogs

The target compound carries a single asymmetric carbon at the C2 position of the benzoxazine ring and is supplied as a racemic mixture . This contrasts with two important comparator classes: (a) the des-methyl analog N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide (MW 326.3), which is achiral at C2 and cannot be used for enantiomer-specific SAR ; and (b) the 2,4-dimethyl analog N-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-propoxybenzamide, which bears an additional methyl group at N4, altering conformational flexibility and hydrogen-bond donor count. In the broader 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine class, the 2-methyl substituent has been shown to influence both potassium channel activation potency and immunostimulatory activity [1]. The racemic nature of the target compound further enables downstream chiral resolution and enantiomer-specific profiling, a capability absent in achiral analogs.

Stereochemistry Chiral resolution Enantiomer-specific pharmacology

Benzoxazine Scaffold HDAC Inhibition: Class-Level Potency Benchmark Against SAHA

The 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl scaffold, which forms the core of the target compound, has been validated as a competent template for histone deacetylase (HDAC) inhibitor design. In a systematic 2023 study, (E)-3-(3-oxo-4-substituted-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-N-hydroxypropenamides were synthesized and evaluated against HDAC enzymes and human cancer cell lines. The most potent compounds, 7e and 7f, exhibited HDAC IC50 values of 1.498 ± 0.020 μM and 1.794 ± 0.159 μM, respectively, and showed cytotoxicity in the micromolar range against SW620 (colon), PC-3 (prostate), and NCI-H23 (lung) cancer lines [1]. Compound 7f affected cell cycle progression and apoptosis in SW620 cells in a manner comparable to the clinical HDAC inhibitor SAHA (vorinostat) [1]. The target compound shares the identical 6-amino-3-oxo-3,4-dihydro-2H-1,4-benzoxazine connectivity, differing only in the warhead (benzamide vs. hydroxamic acid) and N4-substitution pattern. This scaffold-level evidence indicates that the benzoxazine core is biologically competent, and the target compound's benzamide moiety may confer selectivity advantages over pan-HDAC hydroxamates.

HDAC inhibition Cancer epigenetics Hydroxamic acid bioisostere

Propoxy Chain Length and Linearity: Differentiation from Methoxy, Ethoxy, and Branched Alkoxy Analogs

The n-propoxy substituent on the benzamide ring represents an intermediate lipophilicity point within the alkoxy series that spans methoxy (C1), ethoxy (C2), n-propoxy (C3), isopropoxy (branched C3), and n-pentyloxy (C5) analogs, all of which are commercially available within the same benzoxazin-6-yl benzamide chemotype. The meta-isomer of the target compound (3-propoxy, ChemDiv D491-4171) has a logP of 3.491 and logD of 3.4907 , while the unsubstituted benzamide analog N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide (MW 282.29, CAS 923797-05-1) lacks the alkoxy group entirely . In general medicinal chemistry SAR, each additional methylene unit in an n-alkoxy chain increases logP by approximately 0.5 log units, altering both permeability and metabolic clearance [1]. The linear n-propoxy chain of the target compound occupies a specific lipophilicity window (estimated logP ~3.5–4.0) that differs from the branched isopropoxy analog, which has reduced conformational freedom and potentially different CYP450 oxidation susceptibility. For screening programs where lipophilic ligand efficiency (LLE) or ligand efficiency indices are selection criteria, the precise alkoxy chain becomes a critical differentiator.

Lipophilicity optimization Alkoxy chain SAR Metabolic stability

Purity and Availability Profile for High-Throughput Screening Readiness

The target compound is available from multiple screening-compound suppliers. The closely related meta-isomer (ChemDiv D491-4171) is stocked at 202 mg quantity with a 1-week ship time and specified as a racemic mixture . The target compound (CAS 930750-24-6) is listed on Chemsrc with the same molecular formula (C19H20N2O4, MW 340.4) and SMILES notation confirming the para-propoxy connectivity . While specific purity certification data for this exact CAS number is vendor-dependent and should be verified at the time of order, the benzoxazin-6-yl benzamide compound class is routinely supplied at ≥95% purity by reputable screening-library vendors . In comparison, the 3-propoxy positional isomer (same MW, same formula, different connectivity) and the isopropoxy branched analog (different physical form) represent distinct chemical entities that cannot substitute for the target compound in a screening deck without altering the chemical space coverage of the library.

Screening library procurement Compound quality control HTS logistics

Benzoxazine Scaffold Privileged Status: Multi-Target Pharmacological Competence vs. Single-Target Screening Compounds

The 2H-1,4-benzoxazin-3(4H)-one scaffold is classified as a 'privileged scaffold' in medicinal chemistry due to its ability to productively engage diverse biological targets including HDACs, potassium channels (KATP), factor Xa, topoisomerase I, PI3 kinases, and the D2 dopamine receptor [1][2]. This contrasts with single-target-focused chemotypes that offer narrower screening utility. Specific quantitative benchmarks from the literature include: factor Xa inhibition (IC50 = 27 μM for lead compound 1a) [2]; human topoisomerase I catalytic inhibition (BONC-001, IC50 = 8.34 mM) and poisoning activity (BONC-013, IC50 = 0.0006 mM) [3]; and potassium channel vasorelaxant activity (EC50 = 0.14 μM, more potent than cromakalim) [4]. The target compound, bearing the identical benzoxazinone core with a 6-benzamide substitution, retains the scaffold's multi-target potential while the 4-propoxybenzamide side chain may confer target selectivity not achievable with smaller or unsubstituted analogs.

Privileged scaffold Multi-target pharmacology Phenotypic screening

Recommended Procurement and Application Scenarios for N-(2-Methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide Based on Differential Evidence


Focused SAR Exploration of Alkoxybenzamide Positional Isomerism (Para vs. Meta vs. Ortho)

The target compound (4-propoxy, para) should be procured alongside the meta-isomer (ChemDiv D491-4171) and, where available, the ortho-isomer to construct a complete positional-scanning set. The para-propoxy substitution places the terminal methyl group at the distal end of the binding pocket relative to the benzoxazine core, while the meta isomer orients it at an approximately 60° angle. This set enables systematic evaluation of target pocket geometry and hydrogen-bonding preferences at the amide linkage . The racemic nature of all three isomers allows for initial potency ranking, after which the most active isomer can be subjected to chiral resolution and enantiomer-specific profiling.

Epigenetic Target Screening (HDAC and Related Readers/Writers/Erasers)

Given the validated activity of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl scaffold as an HDAC inhibitor platform (compounds 7e and 7f with sub-2 μM IC50 values, cell cycle and apoptosis effects comparable to SAHA) [1], the target compound is a rational inclusion in epigenetic-focused screening cascades. Its benzamide warhead differentiates it from the hydroxamic acid series and may confer selectivity against specific HDAC isoforms or related epigenetic targets. Procurement for HDAC isoform profiling, cellular histone acetylation assays, and chromatin immunoprecipitation (ChIP) follow-up studies is recommended.

Multi-Target Phenotypic Screening Leveraging Privileged Scaffold Character

The benzoxazine scaffold has demonstrated productive engagement across at least six distinct target classes (HDAC, KATP channels, factor Xa, topoisomerase I, PI3 kinases, D2 receptor), with potency values spanning three orders of magnitude [2][3]. The target compound is well-suited for inclusion in medium-to-high-throughput phenotypic screening decks where the biological target is unknown or multi-factorial, such as cell-based proliferation, migration, or reporter-gene assays. Its intermediate lipophilicity (estimated logP ~3.5–4.0 based on meta-isomer data) and compliance with Lipinski's Rule of Five parameters support its suitability for cellular assays without excessive non-specific binding risk .

Building a 2-Methyl-Benzoxazine Focused Library for Chiral SAR Studies

For medicinal chemistry programs exploring the impact of stereochemistry on target engagement, the target compound serves as a key member of a focused library centered on the 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine core [4]. By procuring the compound alongside its des-methyl analog (achiral), 2,2-dimethyl analog (gem-dimethyl, achiral), and the individual resolved enantiomers (if available through chiral chromatography), researchers can deconvolute the contributions of the C2 methyl group to binding affinity, selectivity, and functional activity. This library approach is superior to testing single racemic compounds in isolation.

Quote Request

Request a Quote for N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.